molecular formula C21H18N4O5 B2802937 N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide CAS No. 1797639-33-8

N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide

Cat. No.: B2802937
CAS No.: 1797639-33-8
M. Wt: 406.398
InChI Key: BDYKMACIGFUBME-UHFFFAOYSA-N
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Description

N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide is a complex organic compound that features a unique combination of benzodioxin, pyrazole, and benzoxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide typically involves multi-step organic reactions. The starting materials often include 2,3-dihydro-1,4-benzodioxin, pyrazole derivatives, and benzoxazole derivatives. The key steps in the synthesis may involve:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products

    Oxidation Products: Quinone derivatives.

    Reduction Products: Amines.

    Substitution Products: Various substituted benzoxazole derivatives.

Scientific Research Applications

N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Materials Science: The compound’s structural properties make it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its potential biological activities.

Mechanism of Action

The mechanism of action of N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved could include signal transduction pathways where the compound acts as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide is unique due to its combination of benzodioxin, pyrazole, and benzoxazole moieties, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of biological targets and participate in diverse chemical reactions compared to its similar compounds.

Properties

IUPAC Name

N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O5/c26-20(12-25-16-5-1-2-6-17(16)30-21(25)27)23-14-9-22-24(10-14)11-15-13-28-18-7-3-4-8-19(18)29-15/h1-10,15H,11-13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDYKMACIGFUBME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NC(=O)CN4C5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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